molecular formula C15H21FN2O2 B5459178 ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE

Cat. No.: B5459178
M. Wt: 280.34 g/mol
InChI Key: SQUPSMMLFUFETL-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to an ethyl acetate moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 4-(4-fluorobenzyl)piperazine with ethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets in the body. The fluorobenzyl group enhances the compound’s ability to cross biological membranes and bind to receptors or enzymes. The piperazine ring plays a crucial role in modulating the compound’s pharmacological activity by interacting with neurotransmitter receptors or ion channels. The ethyl acetate moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine
  • Ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate
  • 4-(4-Fluorophenyl)methyl-1,4-piperidinedicarboxylic acid

Comparison: ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE is unique due to the presence of the ethyl acetate moiety, which distinguishes it from other similar compounds. This structural feature may impart different physicochemical properties and biological activities compared to its analogs. The fluorobenzyl group enhances its lipophilicity and membrane permeability, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-2-20-15(19)12-18-9-7-17(8-10-18)11-13-3-5-14(16)6-4-13/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUPSMMLFUFETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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